molecular formula C8H3BrF3NS B2370796 2-Bromo-5-(trifluoromethyl)benzo[d]thiazole CAS No. 1188047-34-8

2-Bromo-5-(trifluoromethyl)benzo[d]thiazole

Cat. No.: B2370796
CAS No.: 1188047-34-8
M. Wt: 282.08
InChI Key: WMXDKCYJYDOKIE-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethyl)benzo[d]thiazole is an organic compound that belongs to the class of benzo[d]thiazoles It is characterized by the presence of a bromine atom at the second position and a trifluoromethyl group at the fifth position on the benzo[d]thiazole ring

Preparation Methods

The synthesis of 2-Bromo-5-(trifluoromethyl)benzo[d]thiazole typically involves the reaction of 3-trifluoromethylthiazole with N-bromosuccinimide (NBS). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The general reaction scheme is as follows:

Chemical Reactions Analysis

2-Bromo-5-(trifluoromethyl)benzo[d]thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions. For example, reaction with an amine can yield the corresponding amine derivative.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For instance, oxidation with strong oxidizing agents can lead to the formation of sulfoxides or sulfones.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Scientific Research Applications

2-Bromo-5-(trifluoromethyl)benzo[d]thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug discovery and development. Its ability to modulate specific molecular pathways makes it a candidate for the treatment of various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials. .

Comparison with Similar Compounds

2-Bromo-5-(trifluoromethyl)benzo[d]thiazole can be compared with other similar compounds, such as:

    2-Bromo-6-(trifluoromethyl)benzo[d]thiazole: This compound has a similar structure but with the trifluoromethyl group at the sixth position. It may exhibit different chemical and biological properties due to the positional isomerism.

    2-Bromo-5-methylthiazole: This compound has a methyl group instead of a trifluoromethyl group. .

Properties

IUPAC Name

2-bromo-5-(trifluoromethyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3NS/c9-7-13-5-3-4(8(10,11)12)1-2-6(5)14-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXDKCYJYDOKIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188047-34-8
Record name 2-bromo-5-(trifluoromethyl)-1,3-benzothiazole
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